5-(3-Methylphenyl)-1H-indole
Description
The exploration of novel molecular entities is a cornerstone of advancing chemical and biomedical sciences. Within this pursuit, 5-(3-Methylphenyl)-1H-indole emerges as a compound of interest, representing a specific variation within the large and versatile class of indole (B1671886) derivatives. Its structure, featuring a tolyl group at the 5-position of the indole ring, presents a unique subject for synthetic and medicinal chemistry research.
The indole nucleus, a bicyclic aromatic structure formed by the fusion of a benzene (B151609) ring and a pyrrole (B145914) ring, is widely recognized as a "privileged scaffold" in the realm of organic and medicinal chemistry. nih.govontosight.ainih.gov This designation is attributed to its remarkable ability to bind to a multitude of biological receptors and enzymes with high affinity, making it a recurring structural motif in a vast number of natural products and synthetic pharmaceuticals. ontosight.aiacs.orgijpsr.com
The unique electronic properties and the ability of the indole ring's N-H group to act as a hydrogen bond donor are crucial to its biological activity. ijpsr.com This structural versatility allows for the synthesis of extensive libraries of compounds from a single core scaffold, which can then be screened against various biological targets. bohrium.com The indole framework is integral to essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin, further underscoring its biological significance. ontosight.ai Many commercially successful drugs incorporate the indole moiety, demonstrating its therapeutic value across a wide spectrum of diseases. ijpsr.com
Table 1: Examples of Marketed Drugs Featuring the Indole Scaffold
| Drug Name | Therapeutic Application |
|---|---|
| Indomethacin | Anti-inflammatory |
| Sumatriptan | Antimigraine |
| Ondansetron | Antiemetic (anti-nausea) |
| Tadalafil | Erectile dysfunction |
| Fluvastatin | Anti-hyperlipidemia |
This table presents a selection of well-known drugs that contain the indole core structure, highlighting the scaffold's therapeutic versatility. ijpsr.com
The introduction of aryl substituents onto the indole core dramatically expands its chemical space and biological potential, making aryl-substituted indoles a subject of intense academic and industrial research. nih.govacs.org The position and electronic nature of the aryl group can significantly modulate the compound's pharmacological profile, leading to the development of agents with enhanced potency and selectivity for specific biological targets. mdpi.com
Research has demonstrated that aryl-substituted indoles possess a wide array of biological activities. ijpsr.comontosight.ai For example, different substitution patterns have yielded compounds with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ontosight.ai The synthesis of these derivatives is a key focus in organic chemistry, with methods like Fischer indole synthesis and palladium-catalyzed cross-coupling reactions being commonly employed to create these complex molecules. scirp.orgmdpi.com The academic relevance of these compounds is driven by the continuous need for new therapeutic agents and the desire to understand the intricate structure-activity relationships (SAR) that govern their biological effects. nih.govmdpi.com
Table 2: Selected Biological Activities of Aryl-Substituted Indole Derivatives
| Derivative Class | Substitution Pattern | Reported Biological Activity |
|---|---|---|
| 2-Aryl-1H-indoles | Aryl group at C2 | NorA Efflux Pump Inhibition (Antibacterial) nih.gov |
| 5-Substituted-2-aryl-1H-indoles | Aryl group at C2, various groups at C5 | Selective COX-2 Inhibition (Anti-inflammatory) mdpi.com |
| 5-[(Aryl)(imidazol-1-yl)methyl]-1H-indoles | Aryl-imidazolyl-methyl at C5 | Aromatase Inhibition (Anticancer) nih.gov |
| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | Aryl group at N1, propanoic acid at C5 | cPLA2α Inhibition (Anti-inflammatory) acs.org |
This table summarizes findings from various research studies, showcasing the diverse biological activities achieved through different aryl substitution patterns on the indole scaffold.
While specific, in-depth research literature focusing exclusively on this compound is not extensively documented in publicly available databases, the rationale for its investigation can be inferred from studies on closely related analogues. The primary objective for synthesizing and studying this specific compound lies in systematically exploring the structure-activity relationships of 5-aryl-indoles.
The research objectives for a compound like this compound would likely include:
Synthesis and Characterization: To develop and optimize a synthetic route to produce this compound and to fully characterize its chemical and physical properties.
Biological Screening: To evaluate the compound's activity against a panel of biological targets known to be modulated by other 5-aryl-indole derivatives. This could include enzymes like aromatase, cyclooxygenase (COX), or various kinases, which are relevant in cancer and inflammatory diseases. nih.govmdpi.com
Comparative Analysis: To compare its biological activity with other 5-aryl-indoles, such as those with phenyl, chlorophenyl, or methoxyphenyl substituents. nih.gov This helps in understanding the specific contribution of the 3-methyl group on the phenyl ring to the compound's potency and selectivity. The meta-positioning of the methyl group provides a unique electronic and steric profile compared to ortho or para substitutions, which is a key aspect of SAR studies.
Lead Compound Development: To determine if this compound can serve as a novel lead compound for the development of new therapeutic agents. For instance, research on similar structures has aimed to develop new inhibitors for cytosolic phospholipase A2α (cPLA2α) or new antidepressant candidates. acs.orgscispace.com The investigation of this specific isomer would be a logical step in the systematic exploration of this chemical space.
In essence, the study of this compound is driven by the established potential of the 5-aryl-indole scaffold. The specific objective is to dissect how subtle changes in the aryl substituent—in this case, the placement of a methyl group—can fine-tune the molecule's interaction with biological systems, potentially leading to the discovery of more effective and selective drugs.
Structure
3D Structure
Properties
Molecular Formula |
C15H13N |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(3-methylphenyl)-1H-indole |
InChI |
InChI=1S/C15H13N/c1-11-3-2-4-12(9-11)13-5-6-15-14(10-13)7-8-16-15/h2-10,16H,1H3 |
InChI Key |
JLHWBTNHOBEMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization Techniques for 5 3 Methylphenyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for the elucidation of the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and correlations, a complete structural assignment of 5-(3-methylphenyl)-1H-indole can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. In a typical deuterated solvent like DMSO-d6, the spectrum of a related compound, 2-(4-methylphenyl)-1H-indole, shows characteristic signals for the indole (B1671886) and phenyl protons. scirp.org Based on this, the expected ¹H NMR spectrum of this compound would exhibit a distinct set of resonances.
The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 11.0 ppm. scirp.org The protons of the indole ring (H-2, H-3, H-4, H-6, and H-7) and the tolyl substituent will resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The methyl group protons on the tolyl ring are anticipated to produce a sharp singlet at approximately 2.3-2.5 ppm. scirp.org
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-H (Indole) | > 11.0 | s (broad) |
| Aromatic Protons | 7.0 - 8.0 | m |
| -CH₃ (Tolyl) | 2.3 - 2.5 | s |
| H-2 (Indole) | ~7.4 | m |
| H-3 (Indole) | ~6.5 | m |
| H-4, H-6, H-7 (Indole) | 7.0 - 7.6 | m |
| Tolyl Protons | 7.1 - 7.5 | m |
| Note: These are expected values based on analogous structures and general NMR principles. Actual experimental values may vary. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum is typically recorded with proton decoupling, resulting in a series of singlet peaks for each carbon. The chemical shifts for ¹³C nuclei in organic molecules are spread over a much wider range than for protons, up to 200 ppm, which often allows for the resolution of all unique carbon signals. mpg.de
For this compound, the carbon atoms of the indole ring and the tolyl group will have characteristic chemical shifts. The quaternary carbons, particularly those at the fusion of the two rings and the point of substitution, can be identified by their lower intensity and lack of signal in a DEPT-135 experiment. The methyl carbon of the tolyl group will appear at a high field, typically around 21 ppm.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ (Tolyl) | ~21 |
| Indole & Tolyl CH | 100 - 130 |
| Indole & Tolyl Quaternary C | 125 - 145 |
| Note: These are expected values based on analogous structures and general NMR principles. Actual experimental values may vary. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons within the indole and tolyl rings.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. ontosight.ai This would allow for the unambiguous assignment of the carbon signal for each protonated carbon by linking the already assigned proton signals to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. ontosight.ai HMBC is crucial for identifying the connectivity of quaternary carbons and for confirming the link between the indole and the 3-methylphenyl moieties. For instance, correlations would be expected between the tolyl protons and the C-5 of the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This can be used to confirm the substitution pattern and the relative orientation of the two aromatic rings.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum provides valuable information about the functional groups present. For this compound, the key expected vibrational bands are associated with the N-H group of the indole, the aromatic C-H bonds, the C=C bonds of the aromatic rings, and the C-H bonds of the methyl group. A broad absorption band in the region of 3250-3650 cm⁻¹ is characteristic of the N-H stretching vibration, often indicating hydrogen bonding.
Expected FTIR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Indole) | 3250 - 3650 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| Note: These are expected values based on the functional groups present. Actual experimental values may vary. |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FTIR. It involves the inelastic scattering of laser light, and the resulting spectrum provides information about molecular vibrations. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic rings and the C-C backbone are expected to show strong signals in the FT-Raman spectrum. The C-H stretching vibrations will also be prominent.
Expected FT-Raman Data for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Ring Stretch | 1570 - 1700 |
| Ring Breathing Modes | ~1000 |
| C-H Bending | 1000 - 1300 |
| Note: These are expected values based on the functional groups present. Actual experimental values may vary. |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. chromatographyonline.com This technique is widely used for the analysis of non-volatile and thermally labile compounds. In the context of indole derivatives, LC-MS can be employed to separate the target compound from impurities or reaction byproducts, followed by mass analysis to confirm its molecular weight. unipd.itnih.gov The addition of formic acid to the mobile phase can enhance the signal for many psychoactive drugs. unipd.it
For instance, in the analysis of various novel psychoactive substances, including indole derivatives, a gradient elution with a C18 reversed-phase column is often utilized. unipd.itphcogres.com The mass spectrometer, operating in a positive ionization mode, can then detect the protonated molecule [M+H]+, confirming the molecular weight of the compound.
Table 1: Representative LC-MS Parameters for Analysis of Indole Derivatives
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 mm × 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 - 1.0 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Full Scan or Multiple Reaction Monitoring (MRM) |
This table presents typical parameters and may vary depending on the specific instrumentation and analytical goals.
Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry, particularly for the analysis of polar and large molecules. It allows for the ionization of the analyte directly from a solution, minimizing fragmentation and typically producing a prominent molecular ion peak. For this compound, ESI-MS would be expected to show a strong signal corresponding to the protonated molecule [M+H]+.
In the study of related indole derivatives, ESI-MS has been instrumental in confirming the molecular formulas of newly synthesized compounds. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide valuable structural information. researchgate.netmjcce.org.mk For example, the fragmentation of indole-containing compounds often involves characteristic losses of small neutral molecules. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique that separates volatile and thermally stable compounds in the gas phase before they are detected by a mass spectrometer. notulaebotanicae.rocaymanchem.comukaazpublications.com While some indole derivatives may require derivatization to increase their volatility, GC-MS can provide high-resolution separation and detailed mass spectra. ukaazpublications.com
The mass spectra obtained from GC-MS are typically generated by electron ionization (EI), which is a higher-energy ionization method compared to ESI. This results in more extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be used for structural elucidation and library matching. caymanchem.com For instance, the GC-MS analysis of various indole alkaloids reveals characteristic fragmentation patterns that aid in their identification. notulaebotanicae.ro
Table 2: Typical GC-MS Operating Conditions for Indole Analysis
| Parameter | Value |
| Column | Capillary column (e.g., HP-5MS, 30 m × 0.25 mm) |
| Carrier Gas | Helium |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature held, then ramped to a final temperature |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 m/z |
This table presents typical parameters and may vary depending on the specific instrumentation and analytical goals.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. libretexts.org The indole ring system is a chromophore that absorbs in the UV region. The position and intensity of the absorption maxima (λmax) can be influenced by the substituents on the indole ring.
For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands related to the π-π* transitions within the indole and phenyl rings. The substitution pattern can cause a shift in the absorption wavelength (bathochromic or hypsochromic shift). Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the experimental UV-Vis spectrum. researchgate.net
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound. growingscience.comresearchgate.net This method provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. mdpi.comresearchgate.net
For a molecule like this compound, a successful single crystal X-ray diffraction analysis would definitively confirm its chemical connectivity and provide insights into intermolecular interactions, such as hydrogen bonding involving the indole N-H group. growingscience.comnih.gov The resulting crystal structure would reveal the relative orientation of the methylphenyl group with respect to the indole ring system.
Table 3: Illustrative Crystallographic Data for an Indole Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.9 |
| b (Å) | ~16.0 |
| c (Å) | ~12.0 |
| β (°) ** | ~100.3 |
| Volume (ų) | ~1481 |
| Z | 4 |
| Density (calculated) (Mg/m³) ** | ~1.49 |
This data is for a related indole derivative and serves as an illustrative example. mdpi.com
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. scirp.org The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. erciyes.edu.tr A close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometric composition. scirp.org For this compound (C₁₅H₁₃N), elemental analysis would be used to confirm the ratio of these elements in a purified sample.
In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research
A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational investigation of the chemical compound This compound . Despite the availability of advanced computational methods for analyzing molecular structures and electronic properties, specific studies detailing the quantum chemical calculations, electronic properties, and reactivity predictions for this particular indole derivative are not present in the public domain.
Computational chemistry plays a crucial role in modern chemical research, offering deep insights into the behavior of molecules. Techniques such as Density Functional Theory (DFT) are routinely employed to predict molecular geometry, electronic structure, and reactivity. However, the application of these powerful tools to this compound has not been documented in published research.
As a result, the specific data required to populate the sections and subsections of the requested article—including DFT applications, molecular geometry, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis—are unavailable. Generating a scientifically accurate and informative article on the theoretical and computational investigations of this compound is therefore not possible at this time.
Further research initiatives would be necessary to perform the quantum chemical calculations required to elucidate the specific properties of this compound as outlined. Such a study would involve:
Theoretical and Computational Investigations of 5 3 Methylphenyl 1h Indole
Electronic Properties and Reactivity Prediction:Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the HOMO-LUMO gap and charge transfer characteristics. This would be complemented by mapping the Molecular Electrostatic Potential (MEP) to identify sites prone to electrophilic and nucleophilic attack, and conducting a Natural Bond Orbital (NBO) analysis to understand intramolecular charge transfer and molecular stability.
Until such dedicated computational studies are conducted and published, a detailed article on the theoretical and computational aspects of 5-(3-Methylphenyl)-1H-indole cannot be furnished.
Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can provide a detailed understanding of its electronic and vibrational characteristics. Methods based on Density Functional Theory (DFT) are particularly effective for simulating infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These computational models allow for a direct comparison between theoretical predictions and experimental findings, facilitating a more accurate assignment of spectroscopic signals.
Simulated Vibrational Frequencies (IR, Raman)
The vibrational spectra of this compound can be theoretically investigated using quantum chemical calculations, primarily through DFT methods. researchgate.net By first optimizing the molecule's ground-state geometry, the harmonic vibrational frequencies can be computed. These calculated frequencies correspond to the fundamental modes of vibration, which are active in either the infrared (IR) or Raman spectra.
The theoretical results provide a basis for assigning the various peaks observed in experimental spectra. For instance, characteristic vibrations such as the N-H stretching of the indole (B1671886) ring, C-H stretching of the aromatic and methyl groups, and C=C stretching vibrations within the aromatic systems can be identified. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental data. researchgate.net A detailed comparison between the scaled theoretical frequencies and the experimental IR and Raman spectra allows for a confident assignment of the molecule's vibrational modes.
Table 1: Illustrative Representation of Calculated Vibrational Frequencies for this compound
| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹) (Unscaled) | Scaled Wavenumber (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
|---|---|---|---|---|
| N-H Stretch | Data not available | Data not available | Data not available | Data not available |
| Aromatic C-H Stretch | Data not available | Data not available | Data not available | Data not available |
| Methyl C-H Stretch | Data not available | Data not available | Data not available | Data not available |
| Aromatic C=C Stretch | Data not available | Data not available | Data not available | Data not available |
Note: This table is illustrative. Specific computational data for this compound is not available in the searched literature.
Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts
The prediction of nuclear magnetic resonance (NMR) chemical shifts is a significant application of computational chemistry in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. scribd.comnih.gov This calculation is typically performed using DFT, often with the B3LYP functional, on the previously optimized molecular geometry. researchgate.net
The GIAO method computes the absolute magnetic shielding for each nucleus (e.g., ¹H and ¹³C). To convert these theoretical shielding values into chemical shifts (δ), which are comparable to experimental data, they are referenced against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net The predicted chemical shifts can then be compared with experimental ¹H and ¹³C NMR spectra to confirm the molecular structure and assign specific resonances to the corresponding atoms in this compound.
Table 2: Illustrative Representation of Predicted NMR Chemical Shifts for this compound
| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole C2 | Data not available | Data not available |
| Indole C3 | Data not available | Data not available |
| Indole C3a | Data not available | Data not available |
| Indole C4 | Data not available | Data not available |
| Indole C5 | Data not available | Data not available |
| Methylphenyl C1' | Data not available | Data not available |
| Methyl C | Data not available | Data not available |
| Atom Position | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
| Indole N1-H | Data not available | Data not available |
| Indole H2 | Data not available | Data not available |
| Indole H3 | Data not available | Data not available |
Note: This table is illustrative. Specific computational data for this compound is not available in the searched literature.
Theoretical UV-Vis Absorption Spectra Predictions
Theoretical predictions of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound can be achieved using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the electronic excitation energies and oscillator strengths (f) of a molecule, which correspond to the absorption maxima (λmax) and intensities of the bands in the UV-Vis spectrum. rsc.org
The calculations are typically performed on the ground-state optimized geometry and can simulate the spectrum in different solvents by using a polarizable continuum model (PCM). The results allow for the assignment of observed absorption bands to specific electronic transitions, such as π → π* transitions within the conjugated aromatic system of the indole and methylphenyl rings. mdpi.com The correlation between the theoretically predicted λmax and the experimental spectrum helps to understand the electronic structure of the molecule.
Table 3: Illustrative Representation of Theoretical UV-Vis Absorption Data for this compound
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: This table is illustrative. Specific computational data for this compound is not available in the searched literature.
Analysis of Intermolecular Interactions and Supramolecular Assembly in the Solid State
The solid-state structure of this compound is governed by a variety of non-covalent intermolecular interactions. These forces, including hydrogen bonding and π-π stacking, dictate how the molecules pack in the crystal lattice, which in turn influences the material's physical properties. Understanding the supramolecular assembly provides insight into the stability and nature of the crystalline solid.
Hydrogen Bonding Networks
Hydrogen bonding is a critical directional interaction that often plays a primary role in the crystal packing of indole-containing compounds. The indole moiety of this compound possesses a classic hydrogen bond donor in its N-H group. In the solid state, this N-H group is expected to form hydrogen bonds with suitable acceptor atoms or groups on neighboring molecules.
Pi-Pi Stacking Interactions
Given the presence of two aromatic rings (the indole system and the 3-methylphenyl group), π-π stacking interactions are expected to be a significant feature in the solid-state assembly of this compound. nih.govmdpi.com These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings.
In the crystal lattice, molecules would likely arrange to maximize these stabilizing interactions, typically adopting a parallel-displaced or T-shaped orientation to minimize electrostatic repulsion. The key geometric parameters used to characterize π-π stacking are the inter-centroid distance between the rings and the slip angles, which describe the degree of offset. nih.gov Such interactions, often working in concert with hydrogen bonds, contribute significantly to the cohesion and thermodynamic stability of the crystal structure. dergipark.org.tr
Advanced Computational Methods Applied to this compound (e.g., Molecular Dynamics Simulations for theoretical studies of behavior)
While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of advanced computational methods to the broader class of substituted indoles provides a robust framework for understanding its theoretical behavior. MD simulations, in conjunction with other computational techniques like Quantum Mechanics/Molecular Mechanics (QM/MM), offer powerful tools to investigate the dynamic nature of such molecules at an atomic level. frontiersin.org These methods are instrumental in exploring conformational changes, solvent effects, and interactions with biological targets, which are critical for rational drug design and materials science. nih.govresearchgate.net
In the context of drug discovery, MD simulations are frequently employed to study the stability of a ligand within the binding pocket of a protein. mdpi.comnih.gov For a compound like this compound, if it were to be investigated as an inhibitor for an enzyme such as indoleamine-2,3-dioxygenase (IDO1), MD simulations could elucidate the key interactions and conformational adjustments that stabilize the ligand-protein complex. frontiersin.org Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg) are typically analyzed to assess the stability of the complex over the simulation time. mdpi.com
Furthermore, advanced computational methods can be used to predict various physicochemical properties. Density Functional Theory (DFT) calculations, for example, can be employed to determine theoretical values for standard redox potentials and to understand the electronic structure of substituted indoles. rsc.org Such calculations can reveal how substituents influence the spin density distribution in the indole radical cations, which is pertinent to understanding their reactivity. rsc.org
The table below illustrates the type of data that could be generated from a hypothetical molecular dynamics simulation study of this compound interacting with a target protein.
| Simulation Parameter | Description | Hypothetical Value/Observation |
|---|---|---|
| RMSD of Ligand | Measures the average deviation of the ligand's position from a reference structure over time, indicating its stability within the binding site. | Stable trajectory with an average RMSD of 1.5 Å |
| RMSF of Protein Residues | Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. | Increased fluctuation in loop regions, suggesting conformational changes. |
| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand complex. | Consistent Rg values, indicating a stable and compact complex. |
| Hydrogen Bond Analysis | Identifies the key hydrogen bonding interactions between the ligand and the protein. | Persistent hydrogen bond between the indole N-H and a specific protein residue. |
| Binding Free Energy (MM/GBSA) | An estimation of the binding affinity of the ligand to the protein. | -45.02 kcal/mol |
These computational approaches provide invaluable theoretical insights into the behavior of molecules like this compound, guiding further experimental studies and the development of new therapeutic agents or materials. The synergy between in silico methods and experimental validation is a cornerstone of modern chemical and pharmaceutical research. researchgate.net
Chemical Reactivity and Functionalization of 5 3 Methylphenyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for indoles, driven by the high electron density of the heterocyclic ring system. youtube.comwikipedia.org The lone pair of electrons on the nitrogen atom is delocalized into the ring, significantly activating it towards electrophiles, making it much more reactive than benzene (B151609). youtube.comquora.comnih.gov
For 5-(3-Methylphenyl)-1H-indole, as with most 1H-indoles, electrophilic attack occurs preferentially at the C3 position of the pyrrole (B145914) ring. youtube.comresearchgate.netstudy.com This regioselectivity is a result of the relative stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. study.comstackexchange.com
Attack at the C3 position leads to a carbocation intermediate where the positive charge is delocalized over the C2 atom and the nitrogen atom, crucially without disrupting the aromaticity of the fused benzene ring. study.comstackexchange.com In contrast, electrophilic attack at the C2 position forces the formation of an intermediate where the aromatic sextet of the benzene ring is broken, resulting in a significantly less stable structure. study.com Therefore, the activation energy for substitution at C3 is much lower, making it the kinetic and thermodynamic product under most conditions. ic.ac.uk Only when the C3 position is already substituted does electrophilic attack typically occur at the C2 position. researchgate.net
| Position of Attack | Stability of Intermediate | Reason for Stability/Instability | Primary Outcome |
| C3 | More Stable | Aromaticity of the benzene ring is maintained. study.comstackexchange.com | Preferred site of substitution. |
| C2 | Less Stable | Aromaticity of the benzene ring is disrupted. study.com | Occurs if C3 is blocked. researchgate.net |
While C3 is the most reactive site, reaction conditions can alter the substitution pattern. In strongly acidic environments, the C3 position can be protonated. youtube.com This protonation effectively deactivates the pyrrole ring towards further electrophilic attack. With the primary reactive site blocked, electrophiles will preferentially attack the next most activated position, which is on the carbocyclic (benzene) ring. For the indole nucleus, substitution commonly occurs at the C5 position under these exhaustive protonation conditions. youtube.com Therefore, for this compound, while the existing C5-substituent complicates this, reactions in highly acidic media could potentially lead to substitution on the indole's benzene ring rather than the pyrrole moiety.
Functionalization Strategies at the N1-Position
The nitrogen atom (N1) of the indole ring offers another key site for functionalization. The N-H proton is weakly acidic (pKa ≈ 17), and its removal with a suitable base generates a highly nucleophilic indolyl anion. researchgate.net This anion can then react with various electrophiles, providing a straightforward route to N-substituted indoles.
Common strategies for N1-functionalization include:
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH).
N-Acylation: Treatment with acyl chlorides or anhydrides to introduce an acyl group, which can serve as a protecting group or a functional handle.
N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride (TsCl), often in the presence of a base like pyridine, to form N-sulfonylated indoles. researchgate.net This is a common strategy for protecting the indole nitrogen. researchgate.net
These modifications at the N1 position can alter the electronic properties of the indole ring and are often used as a strategic step in the synthesis of more complex molecules. A regiodivergent allylation of 1H-indoles, for instance, can be selectively directed to either the C3 or N1 position by carefully choosing the solvents and bases used in the reaction. acs.org
Reactivity of the 3-Methylphenyl Moiety and its Potential for Further Transformations
The 3-methylphenyl (m-tolyl) group at the C5 position also possesses reactive sites. The methyl group itself can undergo transformations typical of benzylic positions:
Oxidation: The methyl group can be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid group using appropriate oxidizing agents (e.g., KMnO₄, CrO₃).
Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide, NBS) can introduce a halogen atom at the benzylic position, creating a reactive benzyl halide intermediate.
Furthermore, the phenyl ring of the m-tolyl group can undergo a second electrophilic aromatic substitution. The methyl group is an activating, ortho, para-directing substituent. wikipedia.org This would direct incoming electrophiles to the positions ortho (C2' and C4') and para (C6') to the methyl group. However, the indole nucleus is vastly more electron-rich and reactive towards electrophiles than the methyl-substituted benzene ring. youtube.comnih.gov Therefore, achieving selective substitution on the 3-methylphenyl ring would require prior deactivation or protection of the indole's reactive C3 and N1 positions.
Cycloaddition Reactions Involving the Indole Core as a Dienophile or Diene Component
The indole nucleus can participate in cycloaddition reactions, although its aromaticity can make it less reactive than simple alkenes. The C2-C3 π-bond of the indole ring can act as a dienophile in Diels-Alder reactions, reacting with a suitable diene. youtube.com Conversely, indole derivatives can be designed to act as dienes.
Intramolecular cycloaddition strategies are particularly powerful for constructing the indole ring system itself from acyclic precursors. nih.gov For pre-formed indoles like this compound, cycloadditions often involve the generation of more reactive, non-aromatic intermediates. For example, the generation of indole arynes (indolynes) from the benzenoid part of the nucleus allows for subsequent Diels-Alder cycloadditions to build complex, fused ring systems. nih.gov Azomethine ylides can also be generated from indole precursors for use in 1,3-dipolar cycloaddition reactions to form functionalized pyrrole derivatives. bohrium.com
Mannich Reactions Leading to Gramine-Type Derivatives
The Mannich reaction is a classic and highly effective method for the C3-functionalization of indoles. nih.gov This one-pot, three-component condensation involves the reaction of the indole, formaldehyde, and a secondary amine (such as dimethylamine) to yield a 3-(aminomethyl)indole derivative. researchgate.netoarjbp.com The product derived from indole itself is known as gramine.
For this compound, the Mannich reaction would proceed as follows:
This compound + Formaldehyde + Dimethylamine → 3-((Dimethylamino)methyl)-5-(3-methylphenyl)-1H-indole
This reaction is typically catalyzed by an acid, such as acetic acid, or mediated by other Lewis acids like zinc chloride. nih.govresearchgate.net The resulting gramine-type derivatives are valuable synthetic intermediates. researchgate.net The dimethylaminomethyl group at the C3 position is an excellent leaving group in the presence of a nucleophile, allowing for the introduction of a wide variety of substituents at this position.
| Reaction Component | Role | Example |
| Indole Substrate | Nucleophile (at C3) | This compound |
| Aldehyde | Electrophile precursor | Formaldehyde |
| Amine | Forms Eschenmoser's salt | Dimethylamine |
| Product | C3-functionalized indole | Gramine derivative |
Cross-Coupling Reactions and Condensation Reactions for Scaffold Diversification
The strategic functionalization of the indole core is a cornerstone of medicinal chemistry and materials science. For the this compound scaffold, diversification can be effectively achieved through cross-coupling and condensation reactions. These reactions allow for the introduction of a wide array of substituents and the construction of more complex molecular architectures, thereby enabling the modulation of its physicochemical and biological properties. While specific literature on the reactivity of this compound is not extensively available, the chemical behavior of the closely related 5-aryl-1H-indole class of compounds provides a strong basis for predicting its reactivity.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the indole N-H bond, the C-H bonds of the indole ring, and the aryl substituent are all potential sites for functionalization. The N-H bond can undergo arylation with various aryl halides, a reaction that is well-documented for the indole scaffold. nih.govmdpi.com Additionally, direct C-H arylation at positions such as C-2, C-3, C-4, C-6, and C-7 of the indole ring can be achieved using palladium catalysis, offering a direct route to poly-substituted indole derivatives.
Condensation reactions, on the other hand, provide a means to introduce new functional groups, often by forming a new carbon-carbon double bond. A notable example is the Knoevenagel condensation, which can occur at an active methylene (B1212753) group, such as a methyl group at the C-2 position of the indole ring. This reaction with various aldehydes can lead to the formation of styryl-indole derivatives, which are of interest for their optical properties.
The following sections detail the potential application of these reactions for the scaffold diversification of this compound, based on established methodologies for analogous 5-aryl-indoles.
Table 1: Potential Cross-Coupling Reactions for Scaffold Diversification of this compound
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Potential Product |
| N-Arylation | This compound | Aryl halide (e.g., Iodobenzene) | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., P(t-Bu)3), Base (e.g., Cs2CO3) | 1-Aryl-5-(3-methylphenyl)-1H-indole |
| C-2 Arylation (Direct C-H) | This compound | Aryl halide (e.g., Bromobenzene) | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos), Base (e.g., K2CO3) | 2-Aryl-5-(3-methylphenyl)-1H-indole |
| C-3 Arylation (Direct C-H) | This compound | Aryl halide (e.g., Chlorobenzene) | Pd catalyst (e.g., PdCl2(dppf)), Base (e.g., KOAc) | 3-Aryl-5-(3-methylphenyl)-1H-indole |
Table 2: Potential Condensation Reactions for Scaffold Diversification of a 2-Methyl-5-(3-Methylphenyl)-1H-indole Derivative
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Potential Product |
| Knoevenagel Condensation | 2-Methyl-5-(3-methylphenyl)-1H-indole | Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde) | Base (e.g., Piperidine), Acetic Acid | 2-(4-Nitrostyryl)-5-(3-methylphenyl)-1H-indole |
Disclaimer: The chemical reactivity and specific reaction conditions described in this article for this compound are based on established methodologies for the broader class of 5-aryl-1H-indoles and related indole derivatives. Due to a lack of specific literature for this compound, these descriptions represent potential, inferred reaction pathways and should be treated as such.
Role of 5 3 Methylphenyl 1h Indole As a Research Scaffold and Chemical Building Block
Design and Synthesis of Novel Chemical Entities Incorporating the 5-(3-Methylphenyl)-1H-indole Framework
The this compound core is a foundational element for designing and synthesizing new chemical entities. The indole (B1671886) ring system itself is a "privileged structure" in medicinal chemistry, frequently appearing in both natural products and synthetic drugs. nih.gov The presence of the 3-methylphenyl group at the 5-position offers a specific, modifiable vector for exploring chemical space, allowing researchers to fine-tune the properties of new molecules.
The synthesis of the core 5-aryl indole structure is commonly achieved through modern cross-coupling reactions. Palladium-catalyzed methods, such as the Suzuki-Miyaura coupling, are particularly effective. rsc.orgclockss.org These reactions typically involve coupling a 5-haloindole or a 5-indolylboronic acid with the corresponding boronic acid or aryl halide of the coupling partner (in this case, 3-methylphenyl). clockss.org The versatility of these methods allows for the regioselective formation of the C-C bond at the 5-position, ensuring precise control over the final structure. clockss.org
Once the this compound scaffold is obtained, it can be further functionalized at various positions (e.g., the N1-position of the indole, the C2 or C3 positions, or on the methylphenyl ring) to generate libraries of novel compounds. For instance, researchers have synthesized complex heterocyclic systems by building upon the indole framework. One such example involves the one-step conversion of (3-formylindol-4-yl)-substituted donor-acceptor cyclopropanes into peri-annulated diazepino[4,5,6-cd]indoles. While this example uses a different starting indole, the principle of using the indole core to construct more complex, fused ring systems is a key strategy in the design of novel entities. nih.gov
Below is a table summarizing synthetic approaches for creating 5-aryl indoles, the foundational structure of this compound.
| Reaction Type | Key Reagents | Catalyst | Key Advantages |
| Suzuki-Miyaura Coupling | 5-Bromoindole (B119039), Arylboronic acid | Pd(PPh₃)₄ | High yields, regioselective, applicable to unprotected indoles. rsc.org |
| Suzuki-Miyaura Coupling | 5-Indolylboronic acid, Aryl halides | Pd(PPh₃)₄ | General and regioselective, good yields, experimental simplicity. clockss.org |
| Palladium-Catalyzed C-H Activation | Indole, Arylboronic acid | Pd(TFA)₂ | Direct arylation without pre-functionalization of the indole. ias.ac.in |
| Palladium-Catalyzed Cyclization | N-(2-allylphenyl) benzamide | Pd(II) | Forms the indole ring with substituents already in place. mdpi.com |
Exploration in Fundamental Materials Science Research
The structural and electronic properties of the indole nucleus make it an attractive component for the development of functional materials. The this compound scaffold, as a biaryl system, possesses a conjugated π-electron system that can be exploited in materials science.
One key area of exploration is in the field of fluorescent materials. Diarylindoles synthesized via Suzuki coupling have been shown to be fluorescent, a property essential for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. rsc.org The specific photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the aryl group or the indole core.
Furthermore, the indole structure can act as a ligand for the construction of more complex materials like metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials with porous structures, assembled from metal ions or clusters and organic linkers. The nitrogen atom in the indole ring and the extended aromatic system of this compound provide potential coordination sites for metal ions, making it a candidate for use as an organic linker in the design of novel MOFs with tailored properties for gas storage, catalysis, or sensing. nih.gov
| Potential Application Area | Relevant Property of Indole Scaffold | Example from Related Indole Derivatives |
| Organic Electronics (e.g., OLEDs) | Fluorescence, π-conjugated system | Synthesized 5,7-diarylindoles exhibit fluorescence. rsc.org |
| Metal-Organic Frameworks (MOFs) | Coordination sites (N-H), rigid structure | A 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole was synthesized as a potential ligand for MOF construction. nih.gov |
| Chemical Sensors | Tunable photophysical properties | The fluorescence of indole derivatives can change upon interaction with specific analytes. |
Development of Chemical Probes for Academic Biological Research
Chemical probes are small molecules used to study and manipulate biological systems. semanticscholar.org Fluorescent probes, a major class of chemical probes, allow for the visualization of specific molecules or processes within cells without reporting on a biological outcome. The indole scaffold is an excellent platform for developing such probes due to its inherent fluorescence, which can be modulated by chemical reactions. nih.govnih.gov
The design of a probe based on the this compound framework would typically involve two key components: the indole core acting as the fluorophore (the light-emitting part) and a reactive "trigger" group that interacts with a specific analyte. The interaction with the analyte causes a change in the electronic structure of the probe, leading to a detectable change in its fluorescence (e.g., turning on, turning off, or shifting in color). nih.gov
| Probe Type | Target Analyte | Sensing Mechanism | Fluorophore |
| Indolium-based Probe | Cyanide (CN⁻) | Nucleophilic addition leading to fluorescence quenching. nih.gov | Indole derivative. nih.gov |
| BODIPY-Indole Conjugate | Benzenethiols | Aromatic nucleophilic substitution releasing the fluorophore. nih.gov | Indole-based BODIPY. nih.gov |
Contribution to Structure-Activity Relationship (SAR) Studies in Chemical Library Development
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds (a chemical library) to determine how specific structural features affect their biological activity. The this compound scaffold is an ideal starting point for SAR studies because it has multiple, distinct points for chemical modification.
Researchers can systematically alter three main regions of the molecule:
The Indole Core: Substituents can be added at various positions (e.g., C2, C3, C6, C7) to probe interactions with a biological target.
The 3-Methylphenyl Ring: The methyl group can be moved to the ortho or para position, or replaced with other functional groups (e.g., methoxy, halo, trifluoromethyl) to explore the effects of electronics and sterics.
An example of SAR on a related scaffold can be seen in studies of bis-indole compounds as HIV-1 fusion inhibitors. Researchers found that the linkage position between two indole rings (e.g., 5-5', 5-6', or 6-6') had a significant impact on the compound's activity, demonstrating the importance of the substitution pattern on the indole's benzene (B151609) ring. appchemical.com Similar systematic modifications to the this compound framework would allow for a thorough exploration of the chemical space around a biological target, guiding the development of more potent and selective compounds. nih.govnih.gov
Advancements in Synthetic Methodologies Enabled by its Structural Features
The synthesis of this compound itself relies on advanced synthetic methods, and in turn, the indole scaffold is used to develop new chemical reactions. The prevalence of the 5-aryl indole motif has driven the refinement of palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, making them more efficient, general, and environmentally friendly (e.g., using water as a solvent). rsc.orgclockss.org The development of these methods is crucial for the efficient construction of chemical libraries based on this scaffold.
Furthermore, the unique reactivity of the indole ring system makes it a valuable substrate for developing novel synthetic transformations. The indole core can undergo dearomatization, ring-expansion, or participate in cascade reactions. For instance, a novel three-step cascade reaction was developed that converts 2-halo-indole-tethered ynones directly into functionalized quinolines. acs.org In this process, a single thiol reagent promotes a sequence of dearomatizing spirocyclization, nucleophilic substitution, and ring expansion. acs.org Such advancements, which use the indole structure to achieve complex molecular transformations in a single step, represent significant progress in synthetic efficiency and elegance. nih.gov
Future Directions and Emerging Research Avenues for 5 3 Methylphenyl 1h Indole
Development of Green Chemistry Approaches for its Sustainable Synthesis
The synthesis of complex organic molecules like 5-(3-Methylphenyl)-1H-indole has traditionally relied on methods that may involve harsh conditions, hazardous reagents, and significant waste generation. The principles of green chemistry are increasingly being applied to address these challenges, aiming for more environmentally benign and sustainable synthetic processes. unibo.it Future research in the synthesis of this compound is expected to focus on several green chemistry strategies.
One promising avenue is the development of one-pot, multicomponent reactions (MCRs). rsc.orgsemanticscholar.org MCRs offer significant advantages by combining several reaction steps into a single operation, which reduces solvent usage, energy consumption, and purification steps. semanticscholar.org Adapting MCRs for the de novo assembly of the 5-aryl-1H-indole core would represent a significant step towards sustainability. Another key area is the use of greener solvents, such as ethanol (B145695), water, or polyethylene (B3416737) glycol (PEG), to replace traditional volatile organic compounds. rsc.orgmdpi.com Research has demonstrated the feasibility of synthesizing indole (B1671886) derivatives in such environmentally friendly media, often with improved yields and simplified workup procedures. nih.govacs.org
Furthermore, the exploration of catalyst-free reaction conditions or the use of heterogeneous, recyclable catalysts is a critical goal. mdpi.comacs.org For instance, solid acid catalysts like silica-supported heteropolyacids have been shown to be effective for the synthesis of substituted indoles under solventless conditions, offering enhanced efficiency and the potential for catalyst reuse. mdpi.com Microwave-assisted synthesis is another technique that aligns with green chemistry principles by significantly reducing reaction times and energy input, as demonstrated in the rapid, one-pot synthesis of N-arylindoles. rsc.org
| Green Chemistry Strategy | Potential Application for this compound Synthesis | Anticipated Benefits |
| Multicomponent Reactions (MCRs) | One-pot synthesis from simple, readily available precursors. rsc.org | Reduced waste, energy efficiency, operational simplicity. |
| Use of Green Solvents | Employing ethanol or water as the reaction medium. rsc.orgnih.gov | Reduced environmental impact, improved safety profile. |
| Heterogeneous Catalysis | Utilizing recyclable solid acid catalysts. mdpi.com | Catalyst reusability, simplified product purification. |
| Microwave-Assisted Synthesis | Acceleration of key bond-forming reactions. rsc.org | Drastically reduced reaction times, lower energy consumption. |
| Catalyst-Free Methodologies | Designing reactions that proceed under mild conditions without a catalyst. acs.org | Elimination of metal contaminants, cost reduction. |
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis by enabling rapid and accurate prediction of molecular properties and reaction outcomes. nih.govpreprints.org For this compound, these computational tools offer powerful avenues for optimizing its structure for specific biological targets and for designing more efficient synthetic pathways.
In the context of compound optimization, AI/ML models can be trained on large datasets of known molecules to predict properties such as binding affinity to a target protein, absorption, distribution, metabolism, excretion, and toxicity (ADMET). preprints.org This allows for the in silico screening of virtual libraries of derivatives of this compound, where substituents on the indole ring or the methylphenyl group are varied. ijpsjournal.com By predicting the biological activity and pharmacokinetic profiles of these virtual compounds, researchers can prioritize the synthesis of only the most promising candidates, thereby saving significant time and resources. frontiersin.org Generative models can even design entirely new molecules based on desired properties, potentially leading to novel analogs of this compound with enhanced efficacy and safety. ijpsjournal.comnih.gov
Beyond lead optimization, AI/ML can also be applied to synthesis planning. Retrosynthesis algorithms can predict viable synthetic routes to this compound and its derivatives, suggesting novel and more efficient chemical transformations. nih.gov These tools can analyze vast reaction databases to identify the most effective reagents, catalysts, and conditions, contributing to the development of more robust and sustainable synthetic protocols.
| AI/ML Application | Description | Impact on this compound Research |
| Predictive Modeling (QSAR/QSPR) | Quantitative Structure-Activity/Property Relationship models predict biological activity or physical properties. preprints.org | Rapidly screen virtual derivatives to identify candidates with optimal potency and drug-like properties. |
| Generative Therapeutics Design | AI algorithms design novel molecular structures with desired characteristics. ijpsjournal.com | Create new analogs of this compound with improved target specificity and reduced off-target effects. |
| ADMET Prediction | Machine learning models forecast the pharmacokinetic and toxicity profiles of compounds. preprints.org | De-risk potential candidates early in the discovery process by flagging potential liabilities. |
| Retrosynthesis Planning | AI tools propose synthetic routes for a target molecule. nih.gov | Accelerate the development of efficient and novel synthetic strategies. |
Exploration of Novel Reactivity Patterns and Transformations
The indole nucleus is known for its rich and diverse reactivity, typically undergoing electrophilic substitution at the C3 position. nih.gov However, the presence of the 3-methylphenyl substituent at the C5 position of this compound can influence its electronic properties and steric environment, potentially leading to novel reactivity patterns. Future research will likely focus on exploring these unique reactivities and developing new chemical transformations.
One area of interest is the dearomatization of the indole core. nih.gov Direct dearomative functionalization at the C3 position, for instance, can provide access to complex 3D scaffolds like 3-arylindolines and 3,3-spiroindolines, which are of significant biological interest. nih.gov Investigating how the C5-aryl group in this compound modulates the reactivity of the indole ring towards dearomatizing agents could unveil new synthetic pathways.
Another emerging field is the direct functionalization of C-H bonds, which offers a more atom-economical approach to modifying the indole scaffold. news-medical.net Recent breakthroughs have shown that even the traditionally less reactive C5 position of indoles can be directly alkylated using copper catalysis. news-medical.net Applying such methods to this compound could lead to the synthesis of highly functionalized derivatives that would be difficult to access through traditional methods. Furthermore, cascade reactions, where multiple transformations occur in a single synthetic operation, represent a powerful strategy for rapidly building molecular complexity. acs.org Designing cascade sequences that are initiated by the specific reactivity of this compound could lead to the efficient synthesis of novel heterocyclic systems.
Role in the Design and Discovery of New Chemical Reactions
Structurally distinct molecules like this compound can serve as valuable probes for the discovery and development of new chemical reactions. The unique electronic and steric features of this compound can be used to test the scope and limitations of newly developed synthetic methodologies. semanticscholar.org
For example, when a new transition-metal-catalyzed cross-coupling reaction is developed, using this compound as a substrate can provide insights into the catalyst's tolerance for the indole N-H bond and the steric bulk of the C5-aryl substituent. Similarly, its use in the development of novel multicomponent or cycloaddition reactions could help to define the regiochemical and stereochemical outcomes of these transformations. nih.gov
The indole scaffold itself can be re-engineered through ring distortion strategies, such as ring cleavage, rearrangement, or fusion, to generate diverse and complex molecular architectures. nih.govresearchgate.net Using this compound as a starting point for such explorations could lead to the discovery of entirely new classes of heterocyclic compounds with potentially novel biological activities. The insights gained from studying the reactivity of this specific indole derivative can contribute to a broader understanding of chemical principles and facilitate the design of more general and powerful synthetic methods.
Contribution to the Expansion of Academic Chemical Libraries and Screening Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on large and diverse collections of chemical compounds to identify starting points for new therapeutic agents. Academic and non-profit research institutions play a crucial role in building these screening libraries, often focusing on novel and structurally diverse scaffolds that are underrepresented in commercial collections. asinex.com
This compound and its derivatives represent a valuable addition to such libraries. The synthesis of a focused library of compounds based on this scaffold, with systematic variations of substituents on both the indole and the phenyl rings, would introduce significant structural diversity. asinex.com These compounds could then be screened against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions, potentially leading to the identification of novel hits for various diseases.
The inclusion of these compounds in publicly accessible screening platforms would make them available to a broad community of researchers, fostering collaboration and accelerating the pace of discovery. The structural information and any identified biological activities associated with the this compound library would contribute to the growing body of knowledge in chemical biology and medicinal chemistry, providing valuable data for future research endeavors, including the development of AI/ML predictive models. mdpi.com
Q & A
What are the common synthetic routes for 5-(3-Methylphenyl)-1H-indole, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The synthesis of this compound typically involves cross-coupling reactions or electrophilic substitution. For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures has been used for analogous indole derivatives, yielding ~42% under optimized conditions . Reaction optimization strategies include:
- Catalyst screening : CuI vs. FeCl₃ (e.g., FeCl₃ at 40°C improved yields to 67% in MeCN ).
- Solvent selection : Polar aprotic solvents (e.g., MeCN) enhance reaction homogeneity.
- Temperature control : Elevated temperatures (40°C) reduce reaction times and improve selectivity .
Key challenges include minimizing byproducts via TLC monitoring and column chromatography purification .
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Basic Research Question
Structural validation requires a multi-technique approach:
- ¹H/¹³C NMR : Confirms regioselectivity of substitution (e.g., aromatic protons at δ 7.1–7.4 ppm and methyl groups at δ 2.3–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values within 0.5 ppm error) .
- X-ray crystallography : Resolves ambiguities in stereochemistry using SHELX software for refinement .
What biological activities have been reported for this compound derivatives?
Basic Research Question
Derivatives exhibit diverse pharmacological profiles:
- Enzyme inhibition : Analogous compounds like 5-(1H-indol-3-yl-methyl)-1,3,4-oxadiazoles show α-glucosidase inhibition (IC₅₀ < 10 µM) .
- Neuroprotective potential : Structural analogs (e.g., Aleplasinin) target Alzheimer’s disease via amyloid-beta modulation .
- Antibacterial activity : Substituent modifications (e.g., halogenation) enhance Gram-positive bacterial inhibition .
How can researchers address discrepancies in reported biological activity data for this compound analogs?
Advanced Research Question
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., enzyme source, substrate concentration) to ensure reproducibility .
- Structural impurities : Use HPLC (>98% purity) to rule out byproduct interference .
- Computational validation : Molecular docking (e.g., AutoDock Vina) identifies binding pose inconsistencies across studies .
What strategies are recommended for resolving conflicting crystallographic data during structural elucidation?
Advanced Research Question
Conflicts in crystallographic data can be mitigated by:
- Multi-software refinement : Cross-validate using SHELXL (for small molecules) and PHENIX (for macromolecules) .
- Twinned data correction : Apply SHELXD for deconvoluting overlapping reflections in twinned crystals .
- Hydrogen bonding analysis : Validate packing motifs via Mercury CSD software .
How do substituent variations at the indole ring affect the compound's pharmacological profile?
Advanced Research Question
Substituent effects are critical:
- Electron-withdrawing groups (e.g., -CF₃ at position 5) enhance metabolic stability but reduce solubility .
- Alkyl chains (e.g., -CH₂CH₃) improve lipophilicity and blood-brain barrier penetration .
- Halogens (e.g., -Br at position 3) increase α-glucosidase inhibition by 3-fold compared to unsubstituted analogs .
What computational approaches are used to predict the binding affinity of this compound derivatives to target enzymes?
Methodological Question
Key approaches include:
- Molecular Dynamics (MD) simulations : Assess ligand-receptor stability over 100-ns trajectories (e.g., GROMACS) .
- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with IC₅₀ values .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for lead optimization .
What are the challenges in scaling up the synthesis of this compound while maintaining purity?
Advanced Research Question
Scale-up challenges include:
- Byproduct formation : Mitigate via slow reagent addition and inline FTIR monitoring .
- Solvent recovery : Switch from DMF to recyclable solvents (e.g., cyclopentyl methyl ether) .
- Purification bottlenecks : Replace column chromatography with continuous crystallization .
How to design a SAR study for this compound derivatives to optimize enzyme inhibition?
Methodological Question
A robust SAR study requires:
- Core scaffold diversification : Introduce substituents at positions 3, 5, and N1 .
- Activity cliffs analysis : Identify abrupt potency changes using ChemAxon Activity Miner .
- Meta-analysis : Compare IC₅₀ trends across analogs (e.g., 5-CF₃ vs. 5-OCH₃ derivatives) .
What analytical methods are critical for detecting byproducts in the synthesis of this compound?
Advanced Research Question
Byproduct detection relies on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
